
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is a synthetic compound with potential applications in scientific research. It belongs to the class of chroman-2-carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular processes. This may lead to the inhibition of cell growth and division, which could be useful in the treatment of cancer.
Biochemical and Physiological Effects:
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been shown to have effects on neurotransmitter systems in the brain, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. Additionally, it has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer therapies. However, the synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is complex and requires specialized knowledge in organic chemistry. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several potential future directions for research on N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide. One area of research could focus on its potential applications in the treatment of neurological disorders. Another area of research could focus on its mechanism of action and how it inhibits cell growth and division. Additionally, further studies could be conducted to determine its potential applications in the development of new cancer therapies.
Métodos De Síntesis
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide involves a series of chemical reactions. The starting materials are 5,6,7,8-tetrahydrocinnoline and piperidine, which are reacted with various reagents to form the final product. The process is complex and requires specialized knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer therapies. Additionally, it has been studied for its effects on the nervous system and may have potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(21-10-9-16-5-2-4-8-20(16)29-21)24-18-11-13-27(14-12-18)22-15-17-6-1-3-7-19(17)25-26-22/h2,4-5,8,15,18,21H,1,3,6-7,9-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELCNHDPFANSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
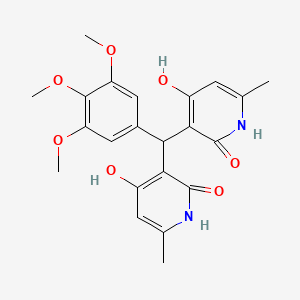
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
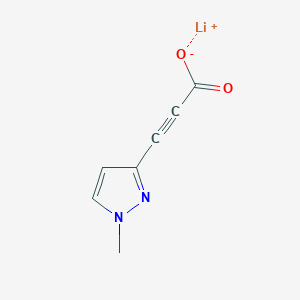
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)
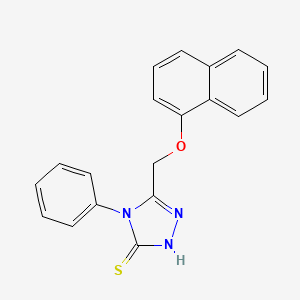
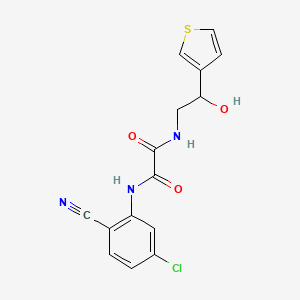
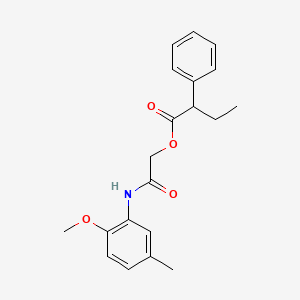
![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)